molecular formula C5H2Cl2N4O3 B12916864 N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide CAS No. 139710-32-0

N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide

Cat. No.: B12916864
CAS No.: 139710-32-0
M. Wt: 237.00 g/mol
InChI Key: ZJRXGVGLRFJFAW-UHFFFAOYSA-N
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Description

N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide is a chemical compound with the molecular formula C5H2Cl2N4O3 It is a derivative of pyrimidine, characterized by the presence of nitro and chloro substituents on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide typically involves the reaction of 4,6-dichloro-5-nitropyrimidine with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent, such as methanol, and using catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The nitro and chloro substituents on the pyrimidine ring play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-Dichloro-5-nitropyrimidin-2-yl)formamide is unique due to the presence of both nitro and formamide groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from similar compounds .

Properties

CAS No.

139710-32-0

Molecular Formula

C5H2Cl2N4O3

Molecular Weight

237.00 g/mol

IUPAC Name

N-(4,6-dichloro-5-nitropyrimidin-2-yl)formamide

InChI

InChI=1S/C5H2Cl2N4O3/c6-3-2(11(13)14)4(7)10-5(9-3)8-1-12/h1H,(H,8,9,10,12)

InChI Key

ZJRXGVGLRFJFAW-UHFFFAOYSA-N

Canonical SMILES

C(=O)NC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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